

2-(2-bromophenyl)-N-methylethanamine CAS number and identifiers

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Compound of Interest

Compound Name: 2-(2-bromophenyl)-N-methylethanamine

CAS No.: 915025-70-6

Cat. No.: B3166913

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Technical Monograph: 2-(2-Bromophenyl)-N-methylethanamine[1]

Executive Summary

2-(2-Bromophenyl)-N-methylethanamine is a secondary aliphatic amine and a structural derivative of phenethylamine. Characterized by an ortho-positioned bromine atom on the phenyl ring and an N-methyl substitution, this compound serves as a critical intermediate in the synthesis of heterocycles (e.g., tetrahydroisoquinolines) and as a pharmacological probe for investigating steric tolerance in monoaminergic receptors, particularly Trace Amine-Associated Receptor 1 (TAAR1) and serotonergic subtypes.

This guide provides a comprehensive technical analysis of the compound, including validated identifiers, physiochemical properties, robust synthesis protocols, and structural characterization data.[1]

Chemical Identity & Identifiers

The precise identification of **2-(2-bromophenyl)-N-methylethanamine** is critical due to the existence of positional isomers (3-bromo and 4-bromo derivatives).

Table 1: Core Identifiers

Parameter	Value
Chemical Name	2-(2-Bromophenyl)-N-methylethanamine
CAS Number (Free Base)	915025-70-6
CAS Number (HCl Salt)	1067237-68-6
PubChem CID	11964124
Molecular Formula	C ₉ H ₁₂ BrN
Molecular Weight	214.10 g/mol
SMILES	CNCCC1=CC=CC=C1Br
InChI Key	PBWMDNDMVICFTB-UHFFFAOYSA-N
Synonyms	o-Bromo-N-methylphenethylamine; amine

Physiochemical Properties

Understanding the physiochemical profile is essential for assay design and formulation. The ortho-bromo substituent significantly influences lipophilicity and steric volume compared to the unsubstituted parent N-methylphenethylamine (NMPEA).

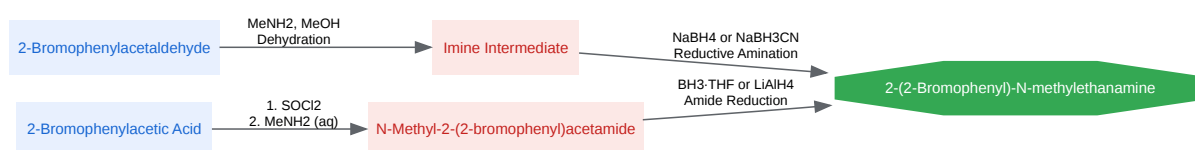
Table 2: Physiochemical Profile

Property	Value (Experimental/Predicted)	Context
LogP	2.42 (Pred)	Moderate lipophilicity; blood-brain barrier penetrant.
pKa (Base)	-9.5 (Pred)	Exists predominantly as a cation at physiological pH (7.4).
Polar Surface Area (PSA)	12.0 Å ²	Low PSA indicates high membrane permeability.
Boiling Point	~255°C (760 mmHg)	High boiling point; vacuum distillation required for purification.
Solubility	Soluble in EtOH, DMSO, DCM	Free base is an oil; HCl salt is a crystalline solid soluble in water.

Synthesis & Manufacturing

Two primary routes are recommended for the synthesis of **2-(2-bromophenyl)-N-methylethanamine**. Route A (Reductive Amination) is preferred for high-throughput synthesis, while Route B (Amide Reduction) offers higher regiocontrol and scalability.

Figure 1: Synthesis Pathways



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Caption: Figure 1. Dual synthetic pathways.[2][3][4] Route A (top) utilizes reductive amination. [1] Route B (bottom) utilizes amide reduction.

Protocol A: Reductive Amination (Standard)

- Reagents: 2-Bromophenylacetaldehyde (1.0 eq), Methylamine (2.0 M in THF, 1.5 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Solvent).
- Procedure:
 - Dissolve aldehyde in DCE under N₂ atmosphere.
 - Add methylamine solution and stir for 30 min to form the imine/hemiaminal.
 - Add STAB portion-wise at 0°C. Warm to RT and stir for 4-12 hours.
 - Quench: Add sat. NaHCO₃. Extract with DCM.
- Purification: Acid-base extraction yields the free base. Convert to HCl salt using 1M HCl in Et₂O for long-term storage.

Protocol B: Amide Reduction (Scalable)

- Step 1 (Amide Formation): React 2-bromophenylacetic acid with thionyl chloride to form the acid chloride, then treat with aqueous methylamine to yield N-methyl-2-(2-bromophenyl)acetamide.
- Step 2 (Reduction):
 - Suspend the amide in anhydrous THF.
 - Add Borane-THF complex (BH₃·THF, 3.0 eq) dropwise at 0°C.
 - Reflux for 4 hours.
 - Workup: Carefully quench with MeOH, then 6M HCl. Reflux for 1 hour to break the boron-amine complex. Basify with NaOH and extract.

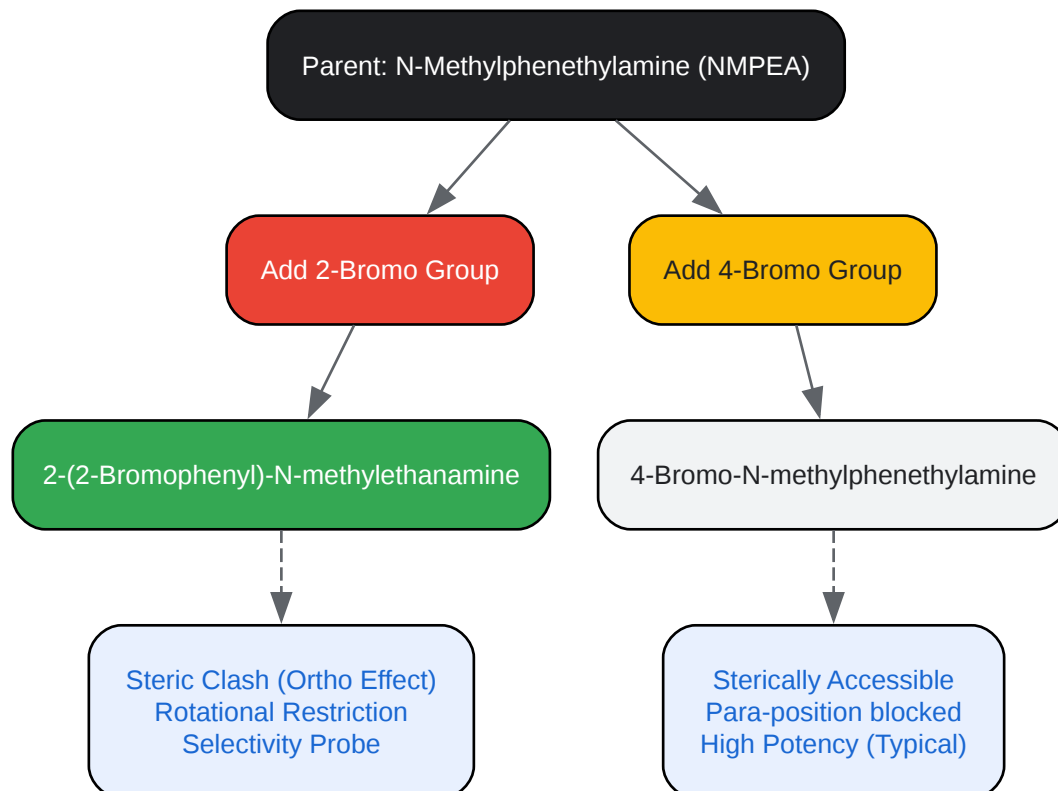
Pharmacological Context & SAR

The 2-bromo substitution introduces a significant steric clash ("ortho effect") that alters the binding conformation compared to the flexible parent phenethylamine.

Structure-Activity Relationship (SAR) Logic

- **Steric Hindrance:** The bromine atom at the 2-position restricts rotation around the phenylethyl bond, potentially locking the molecule in a conformation that favors specific receptor subtypes (e.g., 5-HT₂ family vs. TAAR1).
- **Metabolic Stability:** The halogen blocks metabolic hydroxylation at the ortho position, a common degradation pathway for phenethylamines.
- **Lipophilicity:** The bromine increases LogP, enhancing CNS penetration relative to the non-halogenated analog.

Figure 2: SAR Decision Tree



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Caption: Figure 2. Structural modification impact analysis comparing ortho- and para-substitution.

Analytical Characterization

To validate the synthesis of **2-(2-bromophenyl)-N-methylethanamine**, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (^1H NMR, CDCl_3 , 400 MHz)

- Aromatic Region: Four distinct protons due to asymmetry. Look for a doublet (~7.5 ppm) corresponding to the H-3 proton adjacent to the bromine.
- Aliphatic Region:
 - N-Methyl: Singlet at ~2.45 ppm (3H).
 - Ethylene Bridge: Two triplets (or multiplets) at ~2.90 ppm (benzylic CH_2) and ~3.05 ppm (N- CH_2).

Mass Spectrometry (LC-MS)

- Ionization: ESI+
- Molecular Ion: $[\text{M}+\text{H}]^+ = 214.0/216.0$ (1:1 ratio due to $^{79}\text{Br}/^{81}\text{Br}$ isotopes).
- Fragmentation: Loss of methylamine ($m/z \sim 31$) is a common neutral loss.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11964124, **2-(2-bromophenyl)-N-methylethanamine**. Retrieved from [[Link](#)]

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